molecular formula C16H21N3OS B4593568 N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide

Cat. No.: B4593568
M. Wt: 303.4 g/mol
InChI Key: MZACTJLVYQISGA-UHFFFAOYSA-N
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Description

“N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide” is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Biology: The compound could be used in studies to understand its effects on cellular processes and molecular targets.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide” typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Methyl Group: The methyl group at the 4-position of the benzothiazole ring can be introduced via alkylation using methyl iodide or a similar reagent.

    Attachment of Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction with a suitable piperidine derivative.

    Formation of Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the benzothiazole derivative with an appropriate acylating agent such as acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of “N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide” would depend on its specific biological activity. Generally, benzothiazole derivatives are known to interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share a similar core structure.

    Piperidine Derivatives: Compounds like 4-methylpiperidine and N-phenylpiperidine are structurally related.

Uniqueness

“N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide” is unique due to the specific combination of the benzothiazole and piperidine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-11-6-8-19(9-7-11)10-14(20)17-16-18-15-12(2)4-3-5-13(15)21-16/h3-5,11H,6-10H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZACTJLVYQISGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=NC3=C(C=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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